Biochanin A

Catalog No.
S521284
CAS No.
491-80-5
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biochanin A

CAS Number

491-80-5

Product Name

Biochanin A

IUPAC Name

5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3

InChI Key

WUADCCWRTIWANL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Biochanin; Pratensol; olmelin; 4’-methyl Genistein; 4-methylGenistein; 5,7-dihydroxy-4'-Methoxyisoflavone; NSC 123538

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O

The exact mass of the compound biochanin A is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123538. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Genistein - Supplementary Records. It belongs to the ontological category of 7-hydroxyisoflavones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Biochanin A (CAS: 491-80-5), chemically defined as 4'-methoxy-5,7-dihydroxyisoflavone, is an O-methylated isoflavone widely utilized as a pharmacological reference standard, a metabolic prodrug for genistein, and a highly specific agrochemical signaling molecule. In procurement and material selection contexts, Biochanin A is distinguished from unmethylated isoflavones by its 4'-methoxy group, which fundamentally alters its lipophilicity, receptor binding profile, and metabolic stability[1]. Buyers typically select Biochanin A over generic in-class substitutes when downstream applications require targeted aromatase inhibition, enhanced membrane permeability for formulation development, or specific rhizobial nod-gene induction that cannot be achieved with standard unmethylated analogs [2].

Substituting Biochanin A with its unmethylated analog, genistein, or its 5-deoxy analog, formononetin, leads to critical failures in both biological assays and formulation development. In pharmacological screening workflows, genistein lacks the specific aromatase-inhibiting properties of Biochanin A, rendering it unsuitable for estrogen biosynthesis inhibition models [1]. In formulation and pharmacokinetic studies, the absence of the 4'-methoxy group in genistein significantly reduces its lipophilicity and passive membrane permeability, altering its absorption kinetics and eliminating its utility as a sustained-release prodrug [2]. Furthermore, in agrochemical applications, substituting Biochanin A with generic isoflavones fails to activate specific nodulation genes in target rhizobia, leading to failed symbiotic induction in crops such as chickpea [3].

Aromatase (CYP19) Enzyme Inhibition for Assay Suitability

Biochanin A demonstrates specific inhibitory activity against the aromatase enzyme (CYP19), a critical target in hormone-dependent research models. In recombinant enzyme assays and MCF-7aro cell models, Biochanin A achieved an IC50 of 8.0 to 12.5 µM[1]. In direct contrast, the unmethylated analog genistein and the 5-deoxy analog daidzein showed no significant drop in aromatase activity under identical assay conditions [1]. This strict structure-activity relationship dictates that Biochanin A cannot be substituted with genistein when establishing estrogen biosynthesis inhibition workflows.

Evidence DimensionAromatase (CYP19) Inhibition (IC50)
Target Compound DataBiochanin A: 8.0 - 12.5 µM
Comparator Or BaselineGenistein / Daidzein: No significant inhibition
Quantified Difference>10-fold difference in target enzyme suppression
ConditionsMCF-7aro cells and human CYP19 Supersomes recombinant enzyme system

Buyers developing aromatase inhibitors or hormone-dependent cancer models must procure Biochanin A, as genistein will fail to suppress estrogen biosynthesis via this pathway.

Lipophilicity and Membrane Permeability for Formulation Compatibility

The 4'-methoxy substitution on Biochanin A significantly alters its physicochemical profile compared to genistein, directly impacting formulation compatibility and handling. Biochanin A exhibits a higher calculated LogP (3.44) compared to genistein (LogP ~3.04)[1]. This increased lipophilicity translates to enhanced passive diffusion and cellular permeability in Caco-2 intestinal models, where Biochanin A demonstrates superior apical-to-basolateral transport before undergoing intracellular metabolism [2]. Consequently, Biochanin A serves as a more lipophilic, membrane-permeable prodrug scaffold that delivers sustained genistein exposure via in vivo demethylation.

Evidence DimensionLipophilicity (LogP) and Permeability
Target Compound DataBiochanin A: LogP 3.44; high passive diffusion
Comparator Or BaselineGenistein: LogP ~3.04; lower passive lipophilic diffusion
Quantified Difference~0.4 log unit increase in lipophilicity for Biochanin A
ConditionsComputed physicochemical properties and Caco-2 human intestinal monolayer models

For formulation scientists and DMPK researchers, Biochanin A provides a more lipophilic scaffold with superior passive diffusion characteristics compared to its unmethylated counterpart.

Agrochemical Precursor Suitability for Nod-Gene Induction

In agricultural biotechnology, Biochanin A acts as a highly specific nod-gene inducer (NGI) for rhizobial symbionts. RNA-seq analysis demonstrates that Biochanin A specifically upregulates nodABC gene expression in Mesorhizobium ciceri, the primary symbiont for chickpea crops [1]. Head-to-head comparisons reveal that generic flavonoids such as genistein and naringenin fail to induce these specific symbiotic signaling pathways, and in some rhizobial strains, genistein acts as an antagonist [1]. This extreme biological specificity makes Biochanin A an irreplaceable precursor for targeted agricultural inoculants.

Evidence DimensionnodABC gene upregulation in M. ciceri
Target Compound DataBiochanin A: Strong induction of nodulation genes
Comparator Or BaselineGenistein / Naringenin: Failure to induce nodABC genes
Quantified Difference100% specific induction of nodABC transcripts vs. 0% for genistein
ConditionsRNA-seq analysis of Mesorhizobium ciceri under nitrogen deficiency

Agrochemical developers targeting chickpea nodulation must use Biochanin A as the specific signaling precursor, as generic flavonoids will not trigger the required host-symbiont interaction.

Aromatase Inhibition Assays and Hormone-Dependent Disease Modeling

Due to its specific CYP19 inhibitory activity (IC50 ~8.0-12.5 µM), Biochanin A is the correct choice for in vitro models evaluating non-steroidal aromatase inhibitors. Researchers must procure Biochanin A over genistein for these workflows, as the unmethylated analog fails to produce the required enzymatic blockade in MCF-7aro cell lines and recombinant systems[1].

Sustained-Release Prodrug Formulation and DMPK Studies

Because of its higher lipophilicity (LogP 3.44) and role as a metabolic precursor, Biochanin A is ideal for pharmacokinetic studies requiring sustained genistein exposure [2]. It is specifically selected by formulation scientists who need to overcome the lower passive membrane permeability of unmethylated isoflavones while leveraging in vivo CYP450-mediated demethylation[2].

Agrochemical Symbiosis Enhancers and Seed Coatings

As a validated, highly specific nod-gene inducer, Biochanin A is applied in agricultural formulations and seed inoculants to promote nitrogen-fixing nodulation in chickpea and related legumes [3]. It is strictly preferred over generic flavonoids like naringenin or genistein, which fail to activate the crucial nodABC pathways in targeted Mesorhizobium strains [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 Da

Monoisotopic Mass

284.06847348 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U13J6U390T

MeSH Pharmacological Classification

Phytoestrogens

Other CAS

491-80-5

Metabolism Metabolites

Biochanin a has known human metabolites that include Genistein.

Wikipedia

Biochanin_A

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

General Manufacturing Information

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-methoxyphenyl)-: INACTIVE

Dates

Last modified: 08-15-2023
1: Jain A, Lai JC, Bhushan A. Biochanin A inhibits endothelial cell functions and proangiogenic pathways: implications in glioma therapy. Anticancer Drugs. 2015 Mar;26(3):323-30. doi: 10.1097/CAD.0000000000000189. PubMed PMID: 25501542.
2: Kaczmarczyk-Sedlak I, Zych M, Wojnar W, Ozimina-Kamińska E, Dudek S, Chadała N, Kachel A. BIOCHANIN A SHOWS NO EFFECT ON SKELETAL SYSTEM IN OVARIECTOMIZED RATS, WHEN ADMINISTERED IN MODERATE DOSE. Acta Pol Pharm. 2015 May-Jun;72(3):587-96. PubMed PMID: 26642667.
3: Wu WY, Wu YY, Huang H, He C, Li WZ, Wang HL, Chen HQ, Yin YY. Biochanin A attenuates LPS-induced pro-inflammatory responses and inhibits the activation of the MAPK pathway in BV2 microglial cells. Int J Mol Med. 2015 Feb;35(2):391-8. doi: 10.3892/ijmm.2014.2020. Epub 2014 Dec 2. PubMed PMID: 25483920.
4: Bhardwaj V, Tadinada SM, Jain A, Sehdev V, Daniels CK, Lai JC, Bhushan A. Biochanin A reduces pancreatic cancer survival and progression. Anticancer Drugs. 2014 Mar;25(3):296-302. doi: 10.1097/CAD.0000000000000044. PubMed PMID: 24201306.
5: Zhang Y, Chen WA. Biochanin A inhibits lipopolysaccharide-induced inflammatory cytokines and mediators production in BV2 microglia. Neurochem Res. 2015 Jan;40(1):165-71. doi: 10.1007/s11064-014-1480-2. Epub 2014 Nov 29. PubMed PMID: 25432463.
6: Hajrezaie M, Salehen N, Karimian H, Zahedifard M, Shams K, Al Batran R, Majid NA, Khalifa SA, Ali HM, El-Seedi H, Abdulla MA. Biochanin a gastroprotective effects in ethanol-induced gastric mucosal ulceration in rats. PLoS One. 2015 Mar 26;10(3):e0121529. doi: 10.1371/journal.pone.0121529. eCollection 2015. PubMed PMID: 25811625; PubMed Central PMCID: PMC4374864.
7: Wang W, Tang L, Li Y, Wang Y. Biochanin A protects against focal cerebral ischemia/reperfusion in rats via inhibition of p38-mediated inflammatory responses. J Neurol Sci. 2015 Jan 15;348(1-2):121-5. doi: 10.1016/j.jns.2014.11.018. Epub 2014 Nov 18. PubMed PMID: 25466482.
8: Hanski L, Genina N, Uvell H, Malinovskaja K, Gylfe Å, Laaksonen T, Kolakovic R, Mäkilä E, Salonen J, Hirvonen J, Elofsson M, Sandler N, Vuorela PM. Inhibitory activity of the isoflavone biochanin A on intracellular bacteria of genus Chlamydia and initial development of a buccal formulation. PLoS One. 2014 Dec 16;9(12):e115115. doi: 10.1371/journal.pone.0115115. eCollection 2014. PubMed PMID: 25514140; PubMed Central PMCID: PMC4267780.
9: Chen J, Ge B, Wang Y, Ye Y, Zeng S, Huang Z. Biochanin A promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in breast cancer cells. Cell Physiol Biochem. 2015;35(2):639-46. doi: 10.1159/000369725. Epub 2015 Jan 28. PubMed PMID: 25613180.
10: Ming X, Ding M, Zhai B, Xiao L, Piao T, Liu M. Biochanin A inhibits lipopolysaccharide-induced inflammation in human umbilical vein endothelial cells. Life Sci. 2015 Sep 1;136:36-41. doi: 10.1016/j.lfs.2015.06.015. Epub 2015 Jul 2. PubMed PMID: 26141992.
11: Wu DQ, Zhong HM, Ding QH, Ba L. Protective effects of biochanin A on articular cartilage: in vitro and in vivo studies. BMC Complement Altern Med. 2014 Nov 15;14:444. doi: 10.1186/1472-6882-14-444. PubMed PMID: 25398247; PubMed Central PMCID: PMC4251671.
12: Chundi V, Challa SR, Garikapati DR, Juvva G, Jampani A, Pinnamaneni SH, Venigalla S. Biochanin-A attenuates neuropathic pain in diabetic rats. J Ayurveda Integr Med. 2016 Oct - Dec;7(4):231-237. doi: 10.1016/j.jaim.2016.08.001. Epub 2016 Nov 25. PubMed PMID: 27890700; PubMed Central PMCID: PMC5192256.
13: Liu X, Wang T, Liu X, Cai L, Qi J, Zhang P, Li Y. Biochanin A protects lipopolysaccharide/D-galactosamine-induced acute liver injury in mice by activating the Nrf2 pathway and inhibiting NLRP3 inflammasome activation. Int Immunopharmacol. 2016 Sep;38:324-31. doi: 10.1016/j.intimp.2016.06.009. Epub 2016 Jun 23. PubMed PMID: 27344638.
14: Tan JW, Kim MK. Neuroprotective Effects of Biochanin A against β-Amyloid-Induced Neurotoxicity in PC12 Cells via a Mitochondrial-Dependent Apoptosis Pathway. Molecules. 2016 Apr 25;21(5). pii: E548. doi: 10.3390/molecules21050548. PubMed PMID: 27120593.
15: Azizi R, Goodarzi MT, Salemi Z. Effect of biochanin a on serum visfatin level of streptozocin-induced diabetic rats. Iran Red Crescent Med J. 2014 Sep 5;16(9):e15424. doi: 10.5812/ircmj.15424. eCollection 2014 Sep. PubMed PMID: 25593725; PubMed Central PMCID: PMC4270635.
16: Wang J, He C, Wu WY, Chen F, Wu YY, Li WZ, Chen HQ, Yin YY. Biochanin A protects dopaminergic neurons against lipopolysaccharide-induced damage and oxidative stress in a rat model of Parkinson's disease. Pharmacol Biochem Behav. 2015 Nov;138:96-103. doi: 10.1016/j.pbb.2015.09.013. Epub 2015 Sep 21. PubMed PMID: 26394281.
17: Su SJ, Yeh YT, Su SH, Chang KL, Shyu HW, Chen KM, Yeh H. Biochanin a promotes osteogenic but inhibits adipogenic differentiation: evidence with primary adipose-derived stem cells. Evid Based Complement Alternat Med. 2013;2013:846039. doi: 10.1155/2013/846039. Epub 2013 Jun 16. PubMed PMID: 23843885; PubMed Central PMCID: PMC3697292.
18: Choi S, Jung WS, Cho NS, Ryu KH, Jun JY, Shin BC, Chung JH, Yeum CH. Mechanisms of phytoestrogen biochanin A-induced vasorelaxation in renovascular hypertensive rats. Kidney Res Clin Pract. 2014 Dec;33(4):181-6. doi: 10.1016/j.krcp.2014.08.003. Epub 2014 Nov 12. PubMed PMID: 26885474; PubMed Central PMCID: PMC4714256.
19: Lim TG, Kim JE, Jung SK, Li Y, Bode AM, Park JS, Yeom MH, Dong Z, Lee KW. MLK3 is a direct target of biochanin A, which plays a role in solar UV-induced COX-2 expression in human keratinocytes. Biochem Pharmacol. 2013 Oct 1;86(7):896-903. doi: 10.1016/j.bcp.2013.08.002. Epub 2013 Aug 12. PubMed PMID: 23948065; PubMed Central PMCID: PMC4241970.
20: Chrzanowska AM, Poliwoda A, Wieczorek PP. Characterization of particle morphology of biochanin A molecularly imprinted polymers and their properties as a potential sorbent for solid-phase extraction. Mater Sci Eng C Mater Biol Appl. 2015 Apr;49:793-8. doi: 10.1016/j.msec.2015.01.069. Epub 2015 Jan 23. PubMed PMID: 25687010.

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